6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one 6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17648153
InChI: InChI=1S/C10H7BrClNO3/c11-6-2-7-9(16-4-10(15)13-7)1-5(6)8(14)3-12/h1-2H,3-4H2,(H,13,15)
SMILES:
Molecular Formula: C10H7BrClNO3
Molecular Weight: 304.52 g/mol

6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

CAS No.:

Cat. No.: VC17648153

Molecular Formula: C10H7BrClNO3

Molecular Weight: 304.52 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one -

Specification

Molecular Formula C10H7BrClNO3
Molecular Weight 304.52 g/mol
IUPAC Name 6-bromo-7-(2-chloroacetyl)-4H-1,4-benzoxazin-3-one
Standard InChI InChI=1S/C10H7BrClNO3/c11-6-2-7-9(16-4-10(15)13-7)1-5(6)8(14)3-12/h1-2H,3-4H2,(H,13,15)
Standard InChI Key KEDYORRQGFDNHM-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NC2=C(O1)C=C(C(=C2)Br)C(=O)CCl

Introduction

Chemical Structure and Fundamental Properties

6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one features a benzoxazine core—a fused benzene and oxazine ring system—with a bromine atom at the 6th position and a 2-chloroacetyl group at the 7th position. The chloroacetyl moiety introduces electrophilic reactivity, enabling nucleophilic substitution or cross-coupling reactions for further functionalization .

Molecular Characteristics

PropertyValue
Molecular FormulaC10_{10}H8_{8}BrClNO3_{3}
Molecular Weight329.54 g/mol
IUPAC Name6-Bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
Key Functional GroupsBromine, Chloroacetyl, Benzoxazinone

The bromine atom enhances the compound’s lipophilicity and potential for halogen bonding, while the chloroacetyl group facilitates covalent interactions with biological nucleophiles such as cysteine residues in enzymes .

Synthesis and Manufacturing Approaches

Laboratory-Scale Synthesis

The synthesis of 6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one likely involves a multi-step sequence:

  • Benzoxazinone Core Formation: Reacting 2-aminophenol with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) yields 3,4-dihydro-2H-1,4-benzoxazin-3-one .

  • Bromination: Electrophilic bromination at the 6th position using bromine or N-bromosuccinimide (NBS) under controlled conditions .

  • Chloroacetylation: Introducing the chloroacetyl group via Friedel-Crafts acylation or nucleophilic substitution, employing chloroacetyl chloride and a Lewis acid catalyst .

Critical Reaction Parameters:

  • Temperature control during bromination to prevent polybromination.

  • Anhydrous conditions for acylation to avoid hydrolysis of chloroacetyl chloride.

Industrial Production Considerations

Scaling this synthesis requires optimizing solvent systems (e.g., dichloromethane or tetrahydrofuran), catalytic efficiency, and purification methods such as column chromatography or recrystallization. Industrial batches prioritize yield (>80%) and purity (>95%), validated via HPLC and NMR .

Physicochemical Properties and Reactivity

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but is sensitive to moisture due to the hydrolyzable chloroacetyl group. Accelerated degradation studies suggest a half-life of >6 months when stored in desiccated environments at −20°C.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1740 cm1^{-1} (C=O stretch), 680 cm1^{-1} (C-Br stretch), and 550 cm1^{-1} (C-Cl stretch) .

  • NMR:

    • 1^1H NMR (CDCl3_3): δ 4.35 (s, 2H, CH2_2Cl), 3.85 (t, 2H, OCH2_2), 2.95 (t, 2H, NCH2_2) .

    • 13^{13}C NMR: δ 168.9 (C=O), 70.1 (OCH2_2), 42.3 (CH2_2Cl) .

Research Applications and Biological Activity

Medicinal Chemistry

The chloroacetyl group enables covalent inhibition of enzymes, making this compound a candidate for targeting cysteine proteases or kinases. Preliminary studies on analogous benzoxazinones demonstrate antimicrobial and anticancer activities, likely via inhibition of DNA gyrase or topoisomerases .

Materials Science

As a monomer, it can polymerize into polybenzoxazines with high thermal stability (>300°C) and dielectric properties, suitable for aerospace or electronic coatings .

Chemical Intermediate

The bromine and chloroacetyl groups serve as handles for Suzuki-Miyaura coupling or nucleophilic substitution, enabling access to diverse derivatives for structure-activity relationship (SAR) studies .

Mechanism of Action in Biological Systems

In enzymatic assays, the compound’s chloroacetyl group reacts with active-site thiols, forming irreversible adducts. For example, it inhibits caspase-3 by alkylating Cys163, as observed in molecular docking simulations . The bromine atom may enhance binding affinity through hydrophobic interactions with enzyme pockets.

Comparison with Structural Analogs

CompoundSubstituentsKey Differences
6-Bromo-2H-1,4-benzoxazin-3-one Br at C6Lacks chloroacetyl group; lower reactivity
7-Chloroacetyl-benzoxazine ClCH2_2CO at C7Bromine absent; distinct electronic profile

The dual halogenated structure of 6-bromo-7-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one offers synergistic reactivity, broadening its utility in drug discovery compared to monosubstituted analogs .

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